molecular formula C5H3F3N2 B162611 4-(Trifluoromethyl)pyrimidine CAS No. 136547-16-5

4-(Trifluoromethyl)pyrimidine

Cat. No. B162611
M. Wt: 148.09 g/mol
InChI Key: BKDUWMJFLCNPKP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyrimidine involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrimidine has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .


Chemical Reactions Analysis

Chemical reactions involving 4-(Trifluoromethyl)pyrimidine include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Trifluoromethyl)pyrimidine is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Biological Activities

4-(Trifluoromethyl)pyrimidine and its analogs are part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a significant class of non-naturally occurring small molecules. These compounds are noted for their wide-ranging applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).

Plant Growth Research

In the field of agriculture and horticulture, plant growth retardants, including those with a pyrimidine structure like 4-(Trifluoromethyl)pyrimidine, are increasingly used for physiological research. They offer valuable insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, thus relating to cell division, cell elongation, and senescence (Grossmann, 1990).

Applications in OLEDs

A class of heteroleptic Ir(III) metal complexes synthesized using derivatives of 4-(Trifluoromethyl)pyrimidine demonstrated significant potential in the development of high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). These compounds displayed unique photophysical properties conducive to OLED applications (Chang et al., 2013).

Chemical Synthesis and Modifications

4-(Trifluoromethyl)pyrimidine has been used in stannylation reactions and cross-couplings in pyrimidines, particularly in the activated 4-position, indicating its versatility in organic synthesis (Majeed et al., 1989).

Antimicrobial Properties

Novel pyrido[2,3-d]pyrimidines synthesized starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles have been investigated for their antibacterial activity, showing significant potential in this domain (Kanth et al., 2006).

Quantum Chemical Studies

Studies on 4-hydroxy-6-(trifluoromethyl)pyrimidine provided insights into the stable conformer of the compound and its chemical reactivity, which is crucial for understanding its behavior in various applications (Arjunan et al., 2018).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcased the compound's role in generating novel biochemical molecules (Sukach et al., 2015).

Safety And Hazards

4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDUWMJFLCNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567853
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine

CAS RN

136547-16-5
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
RW Sullivan, CG Bigam, PE Erdman… - Journal of medicinal …, 1998 - ACS Publications
Described is the identification of a novel series of compounds that blocks the activation of two key transcription factors, AP-1 and NF-κB. These transcription factors regulate the …
Number of citations: 56 pubs.acs.org
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
LS Vasil'ev, SV Baranin, AV Ignatenko… - Russian Chemical …, 2010 - Springer
Earlier unknown 4-alkoxy-and 4-hydroxy-5-methyl-4-trifluoromethyl-1,4-dihydropyri-do[4,3-d]pyrimidines were obtained by the reaction of 5-acetyl-4-dimethylaminovinyl-6-(…
Number of citations: 4 link.springer.com
MSS Palanki, LM Gayo-Fung, GI Shevlin… - Bioorganic & medicinal …, 2002 - Elsevier
Several analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate (1) were synthesized and tested as inhibitors of AP-1 and NF-κB …
Number of citations: 57 www.sciencedirect.com
HX Liu, RS Zhang, XJ Yao, MC Liu… - Journal of chemical …, 2003 - ACS Publications
The support vector machine, as a novel type of learning machine, for the first time, was used to develop a QSAR model of 57 analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))…
Number of citations: 96 pubs.acs.org
N Zanatta, SS Amaral, JM Dos Santos… - Bioorganic & medicinal …, 2008 - Elsevier
… active and the most significant inhibitory effect (80% at 100 μM) and IC 50 value (85 μM) were obtained from the 2-(N′-4-chloro-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. …
Number of citations: 62 www.sciencedirect.com
DC Flores, GF Fiss, LS Wbatuba, MAP Martins… - …, 2006 - thieme-connect.com
A series of 2-(5-aryl-3-styryl-4, 5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl) pyrimidines was synthesized by the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4, 5-dihydro-1H-…
Number of citations: 20 www.thieme-connect.com
SS Amaral, PT Campos, JM dos Santos… - The Open …, 2010 - benthamopen.com
… 2-(N’-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, crystallized in the triclinic space … )-5-methyl-4trifluoromethyl-pyrimidine crystallized in the tetragonal space group P41. The …
Number of citations: 7 benthamopen.com
YH Zhou, J Xu, ZG Wu, YX Zheng - Journal of Organometallic Chemistry, 2017 - Elsevier
Using 2-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine as main ligand and tetraphenylimidodiphosphinate as ancillary ligand, one iridium complex was synthesized. This …
Number of citations: 7 www.sciencedirect.com
L Ondi, O Lefebvre, M Schlosser - European journal of organic …, 2004 - Wiley Online Library
An expedient route to all three monobrominated and all three dibrominated isomers of 4‐(trifluoromethyl)pyrimidine, and to several other halogenated pyrimidines, is described. Key …

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